

In-depth Technical Guide to the Physicochemical Properties of Bipolamine G

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Compound of Interest

Compound Name: Bipolamine G

Cat. No.: B15362877

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Introduction

Bipolamine G is a naturally occurring indolizidine alkaloid belonging to the bipolamine family of secondary metabolites produced by the fungus *Bipolaris maydis*. First disclosed in 2020 by Tan and co-workers, **Bipolamine G** has garnered significant interest within the scientific community due to its potent antibacterial properties.^{[1][2][3]} It is considered the most potent antibacterial agent within the bipolamine family, demonstrating greater efficacy than the related compound, curvulamine.^{[2][3]} This technical guide provides a comprehensive overview of the known physicochemical properties of **Bipolamine G**, supported by available data and experimental context.

Chemical Structure and Properties

Bipolamine G is a complex polycyclic molecule featuring two electron-rich pyrrole rings.^[1] Its structure is characterized by the presence of a monomethylated trans diol.^[1] The fundamental chemical and physical properties of **Bipolamine G** are summarized below.

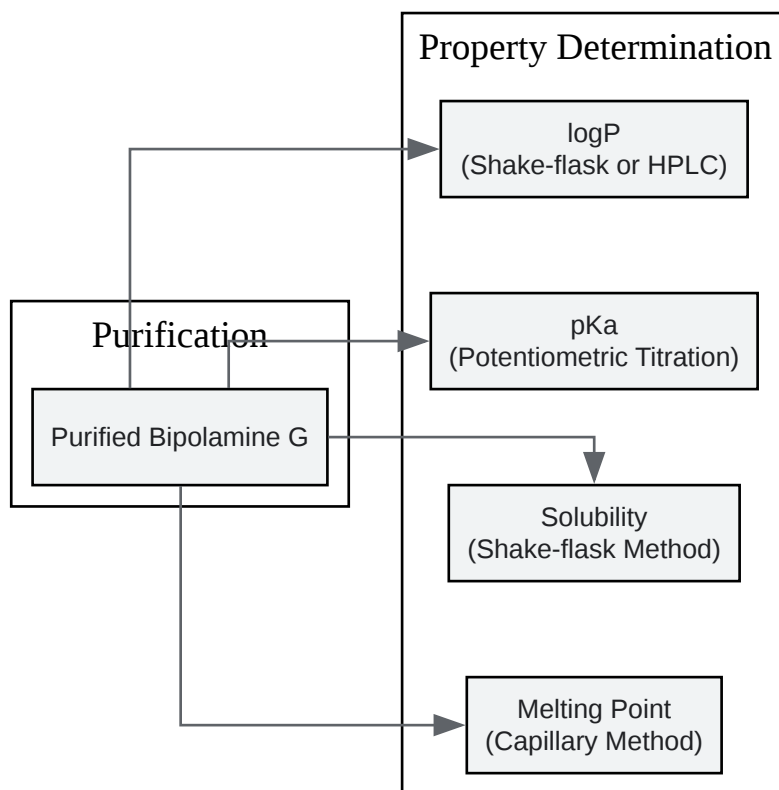
Property	Value	Source
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Average Mass	372.465 Da	ChEBI
Monoisotopic Mass	372.20491 Da	ChEBI
SMILES	<chem>O1[C@@]2(--INVALID-LINK---INVALID-LINK--C3=CC=C(N3[C@@H]4[C@H]1--INVALID-LINK--C)C)--INVALID-LINK--C</chem>	ChEBI
InChI	InChI=1S/C21H28N2O4/c1-10-6-8-14-16-17-18(12(3)22(10)14)27-21(16,13(4)24)20(25)19(26-5)15-9-7-11(2)23(15)17/h6-9,12-13,16-20,24-25H,1-5H3/t12-,13+,16+,17+,18-,19+,20-,21+/m1/s1	ChEBI
InChIKey	ZDGRLFJJTVAFQR-YIONPTFZSA-N	ChEBI

Further quantitative data such as melting point, boiling point, pKa, and logP for **Bipolamine G** are not yet publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Bipolamine G** have not been explicitly published. However, the total synthesis of **Bipolamine G** has been achieved, which inherently involves rigorous characterization of the synthesized compound.[1] The general methodologies for determining key physicochemical parameters for natural products are outlined below and would be applicable to **Bipolamine G**.

General Methodology for Physicochemical Property Determination



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Caption: General experimental workflow for determining key physicochemical properties of a purified natural product like **Bipolaramine G**.

1. Melting Point Determination (Capillary Method):

- A small, dry sample of purified **Bipolaramine G** would be packed into a capillary tube.
- The tube is placed in a melting point apparatus.
- The temperature is gradually increased, and the range at which the substance melts is recorded.

2. Solubility Determination (Shake-flask Method):

- An excess amount of **Bipolamine G** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a flask.
- The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The solution is then filtered to remove undissolved solid.
- The concentration of **Bipolamine G** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

3. pKa Determination (Potentiometric Titration):

- A solution of **Bipolamine G** of known concentration is prepared.
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored throughout the titration using a pH meter.
- The pKa is determined from the titration curve, typically at the half-equivalence point.

4. LogP (Octanol-Water Partition Coefficient) Determination:

- Shake-Flask Method: A solution of **Bipolamine G** is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. The concentration of **Bipolamine G** in each phase is then measured.
- HPLC Method: A reversed-phase HPLC column is used, and the retention time of **Bipolamine G** is measured. The logP can be estimated by comparing its retention time to that of standards with known logP values.

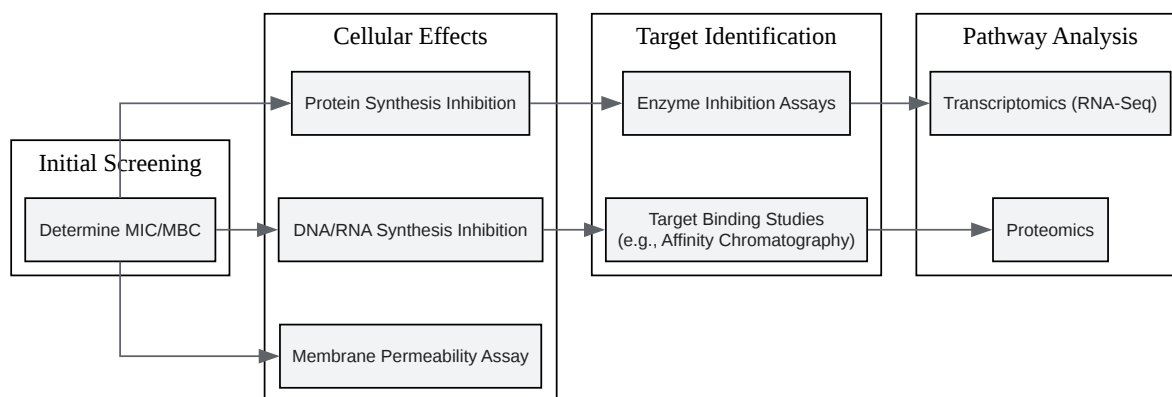
Biological Activity and Signaling Pathways

Bipolamine G is recognized for its potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.^{[1][4]} However, as of the latest available research, the specific molecular mechanism of action and the signaling pathways that **Bipolamine G** targets in bacterial cells remain unknown.^[1]

The biosynthesis of bipolaramine alkaloids, including **Bipolaramine G**, in *Bipolaris maydis* involves a silent biosynthetic gene cluster.^{[2][3]} The production of these compounds is a result of a complex enzymatic cascade, including the action of a highly reducing polyketide synthase and a bifunctional aminotransferase.^{[2][3]}

Hypothetical Antibacterial Mechanism of Action

Given its complex heterocyclic structure, **Bipolaramine G** could potentially exert its antibacterial effect through various mechanisms. The following diagram illustrates a hypothetical workflow for investigating its mechanism of action.



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Caption: A logical workflow for the experimental determination of the antibacterial mechanism of action of **Bipolaramine G**.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by **Bipolaramine G**, which will be crucial for its potential development as a therapeutic agent.

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